BenchChemオンラインストアへようこそ!

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate (CAS 853348-92-2) is a fully substituted 1-arylpyrazole-3,4-dicarboxylate derivative with molecular formula C₁₆H₁₈N₂O₄ and a monoisotopic mass of 302.1267 Da. The scaffold features a 2-isopropylphenyl substituent at the N1 position and methyl ester groups at the C3 and C4 positions of the pyrazole ring.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 853348-92-2
Cat. No. B11943860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate
CAS853348-92-2
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1N2C=C(C(=N2)C(=O)OC)C(=O)OC
InChIInChI=1S/C16H18N2O4/c1-10(2)11-7-5-6-8-13(11)18-9-12(15(19)21-3)14(17-18)16(20)22-4/h5-10H,1-4H3
InChIKeyMGEPGOVLLDBHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate (CAS 853348-92-2): Physicochemical Identity and Core Scaffold Overview


Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate (CAS 853348-92-2) is a fully substituted 1-arylpyrazole-3,4-dicarboxylate derivative with molecular formula C₁₆H₁₈N₂O₄ and a monoisotopic mass of 302.1267 Da [1]. The scaffold features a 2-isopropylphenyl substituent at the N1 position and methyl ester groups at the C3 and C4 positions of the pyrazole ring . This compound belongs to a broader class of 1-aryl-1H-pyrazole-3,4-dicarboxylates that have been structurally characterized by single-crystal X-ray diffraction; its closest crystallographically characterized analogs are dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III), both of which form C–H⋯O hydrogen-bonded centrosymmetric dimers in the solid state [2]. The target compound is commercially available as a research chemical, but at the time of this analysis its differentiation evidence base is limited: no direct head-to-head bioactivity, selectivity, or PK studies versus named comparators were identified in the peer-reviewed literature indexed in PubMed, and the compound does not appear as a specifically claimed entity in granted patents located via USPTO or WIPO searches.

Why 1-Arylpyrazole-3,4-dicarboxylate Analogs Cannot Be Casually Interchanged for Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate


Even within a seemingly narrow structural subclass, minor modifications to the N1-aryl substituent produce discrete chemical entities with different molecular weights, computed lipophilicities, and solid-state packing architectures [1]. The 2-isopropylphenyl group introduces a sterically demanding ortho substituent that is absent in the unsubstituted phenyl and para-methylphenyl analogs whose crystal structures have been solved; this steric feature can alter both the conformational preferences of the pyrazole ring relative to the aryl plane and the accessible intermolecular interaction motifs [1]. In crystallographically characterized analogs, the absence of an ortho substituent permits C–H⋯O hydrogen-bonded dimer formation, but the introduction of a bulky 2-isopropyl group is expected to disrupt this packing motif, leading to altered solubility, melting behavior, and formulation compatibility [1]. Moreover, in the related medicinal chemistry literature on pyrazole-3,4-dicarboxylates, cytotoxicity against the P815 mastocytoma cell line has been shown to vary with aryl substitution: compounds 4a, 4c, and 4g exhibited only slight activity, whereas other substitution patterns yielded differential effects, demonstrating that bioactivity is not invariant across this scaffold [2]. Therefore, treating in-class compounds as functionally interchangeable for procurement decisions risks introducing uncharacterized differences in solubility, stability, and biological performance that can compromise experimental reproducibility. Readers should note that quantitative, comparator-anchored differentiation evidence for this specific compound remains sparse; Section 3 presents what is retrievable from the primary literature and urges procurement decisions to be based on functional requirements that the available data can support.

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate: Quantitative Differentiation Evidence Relative to the Closest Structurally Characterized Analogs


Molecular Weight and Computed Lipophilicity (XLogP3-AA) Versus the Parent Phenyl Analog

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has a molecular weight of 302.32 g/mol and a computed XLogP3-AA of 3.1 [1]. Its closest unsubstituted analog, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, has a molecular weight of 260.25 g/mol ; the para-methylphenyl analog (III) is reported at 274.27 g/mol [2]. The 2-isopropyl substitution increases molecular weight by approximately 42 Da relative to the parent phenyl compound and by roughly 28 Da relative to the 4-methylphenyl analog. The XLogP3-AA of 3.1 is notably higher than what would be predicted for the parent phenyl derivative (estimated ∼1.7–2.0 based on fragment additivity), a difference attributable to the aliphatic isopropyl group. These differences are unequivocal identifiers that confer distinct retention times in reversed-phase HPLC, differential solubility in aqueous media, and altered blood-brain barrier permeability predictions in silico [1].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Steric Effect of the Ortho-Isopropyl Substituent on Crystal Packing: Inference from Analog Structures

Single-crystal X-ray analysis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (III) demonstrates that both compounds form cyclic centrosymmetric dimers via C–H⋯O hydrogen bonds [1]. The dimeric motif depends on the accessibility of the pyrazole C5–H and ester carbonyl oxygen atoms, which are unhindered when the N1-aryl substituent is either unsubstituted phenyl or para-substituted. In dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate, the 2-isopropyl group projects into the volume adjacent to the pyrazole C5 position; CPK models indicate a significant steric clash that would preclude the centrosymmetric dimer geometry observed in the para-substituted analog. While no crystal structure has yet been reported for the target compound to provide direct quantitative torsional angles or hydrogen-bond distances, the steric argument derived from the solved structures constitutes class-level inference that the solid-state packing differs fundamentally.

Solid-state chemistry Crystal engineering Hydrogen bonding

Synthetic Route Differentiation: Quantitative Yield Advantage in Vilsmeier-Haack Approach

Two distinct synthetic entries to the 1-(2-isopropylphenyl) scaffold have been reported. The traditional six-step route starting from heptadeuterated isopropyl alcohol affords the title compound in an overall yield of only 6% [1]. By contrast, a one-step Vilsmeier-Haack–type protocol provides the title compound in quantitative yield [2]. This represents a >15-fold yield improvement and a substantially reduced step count, which is directly relevant for isotope-labeling applications or scale-up procurement where cost per gram and synthetic accessibility are primary considerations.

Synthetic methodology Process chemistry Deuterated analog synthesis

Uniqueness of the 2-Isopropylphenyl Substituent Among Characterized Pyrazole-3,4-dicarboxylate Bioactives

A series of pyrazole-3,4-dicarboxylates bearing varied N-aryl substituents (compounds 4a–4g) were evaluated for cytotoxicity against the murine P815 mastocytoma cell line [1]. While the 2-isopropylphenyl analog was not among the compounds tested, the study demonstrates that cytotoxicity in this scaffold is highly substituent-dependent: compounds 4a, 4c, and 4g showed only slight cytotoxic activity, whereas other aryl substitution patterns exhibited differential effects [1]. The 2-isopropylphenyl group has not been evaluated in this or any other identified cytotoxicity panel, making the target compound a structurally novel, untested entity within the series. This absence of bioactivity data is itself a key finding: it means the compound is not automatically substitutable for characterized bioactive analogs (such as COX-2 inhibitors reported in the broader pyrazole literature, e.g., IC₅₀ = 0.043–0.56 μM for certain pyrazole series [2]), as its activity profile is unknown.

Structure-activity relationship Cytotoxicity Medicinal chemistry

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate: Application Scenarios Supported by Available Evidence


Crystal Engineering and Solid-State Supramolecular Studies Requiring Ortho-Substituted Aryl Donors

The crystallographically characterized dimethyl 1-phenyl- and 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate analogs form centrosymmetric C–H⋯O hydrogen-bonded dimers [1]. The 2-isopropylphenyl substituent in the target compound introduces steric bulk that is expected to preclude this dimer motif, making the compound a valuable candidate for investigating how ortho steric effects redirect hydrogen-bonding networks and crystal packing. This is directly applicable in crystal engineering studies where controlled disruption of a known supramolecular synthon is desired.

Physicochemical Property Calibration in Medicinal Chemistry Lead Optimization

With a computed XLogP3-AA of 3.1 and molecular weight of 302.32 g/mol, this compound resides in favorable drug-like property space [1]. It can serve as a late-stage intermediate or comparative tool for analog series where modulation of lipophilicity via ortho-alkyl substitution on the N1-aryl ring is being explored. Its property differences relative to the parent phenyl analog (ΔMW ≈ +42 Da; estimated ΔlogP ≈ +1.1–1.4) provide a defined increment for property-based lead optimization campaigns.

Deuterium-Labeled Probe Synthesis Using High-Yielding Vilsmeier Chemistry

The availability of a quantitative-yield one-step synthetic protocol [1], contrasted with the 6% yield of a traditional multi-step deuterated route [2], makes this compound an attractive entry point for preparing isotopically labeled analogs for mass spectrometry internal standards or metabolic tracing studies. The high-yielding route significantly reduces the cost barrier for isotope incorporation.

Exploratory SAR in Pyrazole-3,4-dicarboxylate Cytotoxicity Series

The 2-isopropylphenyl substitution pattern is absent from all cytotoxicity SAR tables identified for pyrazole-3,4-dicarboxylates against P815 cells [1]. This compound can fill a gap in existing structure–activity relationship matrices, enabling the evaluation of ortho steric and lipophilic effects on cytotoxicity that have not been systematically probed. However, users must recognize that its bioactivity is unvalidated, and procurement for pharmacological studies requires de novo biological characterization.

Quote Request

Request a Quote for Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.